Lipophilicity Modulation via Ortho-Methoxy Group
The target compound exhibits a computed XLogP3-AA value of 1.2 [1]. The 2-methoxy substituent ortho to the oxazolidinone ring moderately reduces lipophilicity relative to the unsubstituted 4-phenyl-2-oxazolidinone, which has an estimated XLogP3-AA of approximately 1.5 based on the same computational method applied to its structure (CID 6971279). This difference of ~0.3 log units translates to a roughly 2-fold partitioning difference in octanol/water systems, which can influence reverse-phase HPLC retention times and solubility in aqueous reaction media [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 4-Phenyl-2-oxazolidinone: XLogP3-AA ≈ 1.5 (estimated from PubChem CID 6971279 computed properties); 4-(4-Methoxyphenyl)oxazolidin-2-one: XLogP3-AA ≈ 1.2 (estimated) |
| Quantified Difference | ΔXLogP3-AA ≈ -0.3 vs. 4-phenyl analog (approximately one-third log unit less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); values are predicted, not experimentally measured |
Why This Matters
Lipophilicity differences affect chromatographic purification efficiency, aqueous solubility, and passive membrane permeability in cell-based assays, making the target compound potentially more suitable for aqueous-compatible synthetic sequences than the 4-phenyl parent.
- [1] PubChem Compound Summary for CID 65584489 (4-(2-Methoxyphenyl)oxazolidin-2-one) and CID 6971279 (4-Phenyl-2-oxazolidinone). XLogP3-AA computed properties. View Source
